N-(4-acetylphenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide
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Description
N-(4-acetylphenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a useful research compound. Its molecular formula is C25H23N3O4S and its molecular weight is 461.54. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Derivatives and Structural Analysis
Compounds with structural similarities, such as heterocyclic derivatives involving guanidine and pyrimidin-4-ones, have been extensively studied for their chemical properties and potential applications. For example, the study on heterocyclic derivatives of guanidine highlighted the formation and X-ray structure determination, providing insights into the compound's molecular arrangement and potential for further chemical modifications (Banfield, Fallon, & Gatehouse, 1987). Another study focused on the photochemistry of 4(3H)-pyrimidin-4-ones, revealing the formation of medium-ring lactams, which could have implications in the synthesis of novel compounds with specific biological or chemical properties (Hirai, Yamazaki, Hirokami, & Nagata, 1980).
Radioligand Imaging
Research into radioligand imaging, particularly using compounds like 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, has shown promising applications in medical imaging and diagnostics. The development and synthesis of radioligands, such as [18F]PBR111, for imaging the translocator protein with PET scans, demonstrate the potential of these compounds in enhancing diagnostic imaging techniques (Dollé et al., 2008).
Crystal Structure and Pesticide Potential
The crystal structure analysis of N-derivatives of certain compounds, like 4-chloro-3,5-dimethylphenoxyacetamide, provides foundational knowledge for the design and development of potential pesticides. Understanding the molecular structure through X-ray powder diffraction aids in predicting and enhancing the compound's efficacy and specificity (Olszewska, Tarasiuk, & Pikus, 2011).
Antimicrobial Applications
Some derivatives, such as pyridothienopyrimidines and pyridothienotriazines, have been synthesized and evaluated for their antimicrobial activities. These compounds, through their novel structural configurations, offer potential as antimicrobial agents, addressing the need for new treatments against resistant bacterial and fungal strains (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Conformational Analysis
Conformational analysis of compounds, such as N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidine-1-yl]acetamide, is crucial for understanding their chemical behavior and potential applications. Studies involving X-ray analysis, NMR, and IR spectroscopy, combined with computer modeling, provide insights into the molecule's stability, reactivity, and potential for chemical modifications (Kataev et al., 2021).
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S/c1-15-4-5-18(12-16(15)2)13-28-24(31)23-21(10-11-33-23)27(25(28)32)14-22(30)26-20-8-6-19(7-9-20)17(3)29/h4-12,21,23H,13-14H2,1-3H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPGFLOGPJXEOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2C(=O)C3C(C=CS3)N(C2=O)CC(=O)NC4=CC=C(C=C4)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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